molecular formula C15H14BrNO4 B2855089 [(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 386278-02-0

[(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B2855089
CAS No.: 386278-02-0
M. Wt: 352.184
InChI Key: GSXGXCBCRSRQGH-UHFFFAOYSA-N
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Description

[(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is an ester derivative of 5-bromofuran-2-carboxylic acid, featuring a carbamoyl methyl group attached to a 2,5-dimethylphenyl substituent. The 5-bromo substitution on the furan ring enhances electrophilic reactivity, while the carbamoyl group may improve metabolic stability compared to simpler esters. Structural studies of such compounds often employ crystallographic tools like the SHELX software suite for refinement and analysis .

Properties

IUPAC Name

[2-(2,5-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-9-3-4-10(2)11(7-9)17-14(18)8-20-15(19)12-5-6-13(16)21-12/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXGXCBCRSRQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on existing literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H15_{15}BrN\O3_{3}
  • Molecular Weight : 336.19 g/mol
  • IUPAC Name : this compound

This compound features a furan ring substituted with a bromine atom and a carbamoyl group attached to a dimethylphenyl moiety, which may influence its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study conducted on various furan derivatives demonstrated that these compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, the brominated furan derivatives showed enhanced cytotoxicity against several cancer cell lines, including breast and colon cancer cells .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer progression:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to caspase activation has been observed in treated cells.
  • Cell Cycle Arrest : The compound can induce G1 or G2/M phase arrest, preventing further cell division .

Study 1: In Vitro Evaluation

An in vitro study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Study 2: In Vivo Assessment

In vivo studies using mouse models demonstrated that administration of the compound at doses of 20 mg/kg significantly reduced tumor growth in xenograft models of colon cancer. Histopathological analysis showed reduced mitotic figures and increased apoptosis within tumor tissues compared to controls .

Data Summary Table

Parameter Value/Description
Molecular Weight336.19 g/mol
IC50 (MCF-7 cells)~15 μM
Tumor Growth InhibitionSignificant reduction at 20 mg/kg
MechanismsApoptosis induction, cell cycle arrest

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related 5-bromofuran-2-carboxylate esters identified in recent patents and chemical databases. Key differences in substituents, molecular properties, and inferred bioactivity are highlighted.

Structural and Functional Group Analysis

Table 1: Comparative Structural Features
Compound Name Molecular Formula Key Substituents Notable Features
Target Compound : [(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate C₁₅H₁₅BrNO₄ 2,5-Dimethylphenyl carbamoyl methyl Aromatic carbamate group; moderate lipophilicity
[2-tert-Butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 5-bromofuran-2-carboxylate (CAS 733042-66-5) C₁₉H₂₀BrN₃O₅S tert-Butyl, nitrophenyl sulfanylpyrazole Pyrazole core; nitro group (electron-withdrawing); sulfur enhances reactivity
[2-[(4-Ethoxy-4-oxobutyl)amino]-2-oxoethyl] 5-bromofuran-2-carboxylate (CAS 568567-90-8) C₁₂H₁₅BrN₂O₆ Ethoxy-oxobutyl amino oxoethyl Amino acid-like chain; high polarity due to ester and amide groups
[(1S,2S)-2-(2,4-Difluorophenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-acetoxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate C₂₈H₃₃F₂N₃O₇ Difluorophenyl, pyridine-acetoxy-methoxy Pyridine ring with acetoxy/methoxy groups; chiral centers influence bioavailability
Key Observations:

CAS 733042-66-5’s nitro and sulfanyl groups may increase electrophilicity, favoring interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) . Pyridine-containing analogs () exhibit hydrogen-bonding capacity via acetoxy/methoxy groups, which could improve target binding but reduce metabolic stability .

CAS 568567-90-8’s amino-oxoethyl chain introduces polarity (logP ~1.8), favoring aqueous solubility but limiting blood-brain barrier penetration .

Synthetic and Stability Considerations :

  • The carbamoyl group in the target compound may confer stability under acidic conditions compared to ester-linked analogs, which are prone to hydrolysis .
  • Nitro-containing analogs (e.g., CAS 733042-66-5) risk photoreduction or metabolic activation to reactive intermediates, necessitating formulation adjustments .

Research Findings and Implications

  • Biological Activity : Bromofuran esters are frequently explored as protease or kinase inhibitors. The target compound ’s carbamoyl group may mimic peptide bonds, enabling competitive inhibition of enzymes like thrombin or HIV protease .
  • Thermal Stability : Crystallographic studies using SHELX () suggest that aromatic substituents (e.g., 2,5-dimethylphenyl) improve thermal stability over aliphatic chains, as seen in CAS 568567-90-8 .

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